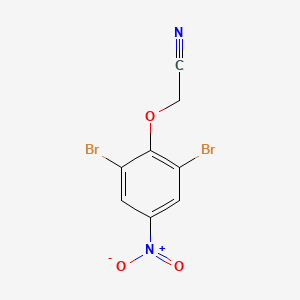

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHMLWAWGGBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681384 | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-70-9 | |

| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile . Given the limited availability of experimental data in peer-reviewed literature, this document integrates confirmed identifiers, computed properties, and theoretically derived insights to offer a robust resource for researchers. The guide is structured to provide not only foundational knowledge but also practical, field-proven methodologies for its synthesis, characterization, and evaluation.

Introduction and Molecular Overview

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a substituted aromatic compound characterized by a phenoxyacetonitrile core. The phenyl ring is heavily substituted with two bromine atoms ortho to the ether linkage and a nitro group in the para position. This unique substitution pattern suggests potential for interesting chemical reactivity and biological activity. The electron-withdrawing nature of the bromine and nitro substituents is expected to significantly influence the electron density of the aromatic ring and the reactivity of the molecule as a whole. The nitrile group provides a versatile handle for further synthetic transformations.

The structural features of this molecule, particularly the nitrophenoxy moiety, are found in various biologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery programs. This guide aims to provide a thorough understanding of its properties to facilitate further research and application.

Physicochemical Properties

Precise experimental data for many physical properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are not extensively reported. The following table summarizes its known identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | - |

| CAS Number | 1221793-70-9 | |

| Molecular Formula | C₈H₄Br₂N₂O₃ | |

| Molecular Weight | 335.94 g/mol | |

| Topological Polar Surface Area (TPSA) | 76.16 Ų | |

| LogP (calculated) | 3.02 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 3 |

Note on Experimental Data: The lack of experimentally determined melting and boiling points necessitates empirical determination. A standard protocol for this using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is provided in the "Experimental Protocols" section.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthetic route for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is the Williamson ether synthesis.[1][2] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2,6-dibromo-4-nitrophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with bromoacetonitrile.

Proposed Synthetic Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation: To a stirred solution of 2,6-dibromo-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) is added a mild base, for instance, potassium carbonate (1.5 eq).[3] The use of a polar aprotic solvent is crucial as it solvates the cation of the base without significantly solvating the phenoxide, thus maintaining its nucleophilicity.[3]

-

Reaction: To this suspension, add bromoacetonitrile (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Predicted Spectroscopic Data

The following table outlines the predicted spectroscopic data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile based on its functional groups.

| Spectroscopy | Predicted Peaks/Signals | Rationale |

| ¹H NMR | Singlet around δ 8.0-8.5 ppm (2H, aromatic protons); Singlet around δ 5.0-5.5 ppm (2H, -O-CH₂-CN) | The two aromatic protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effects of the nitro and bromo groups will shift this signal downfield. The methylene protons adjacent to the ether oxygen and nitrile group will also appear as a singlet. |

| ¹³C NMR | Aromatic carbons: δ 120-160 ppm; Methylene carbon (-O-C H₂-CN): δ 60-70 ppm; Nitrile carbon (-C N): δ 115-120 ppm | The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents. The methylene carbon will be deshielded by the adjacent oxygen atom. The nitrile carbon typically appears in this region. |

| FT-IR (cm⁻¹) | ~2240-2220 (C≡N stretch, sharp); ~1550-1475 (asymmetric NO₂ stretch); ~1360-1290 (symmetric NO₂ stretch); ~1250-1200 (Ar-O-C stretch) | The C≡N stretch for aromatic nitriles is characteristic and sharp.[5] The two N-O stretching bands are indicative of the nitro group attached to an aromatic ring.[6] The aryl ether stretch is also expected in the fingerprint region. |

| Mass Spec (EI) | Molecular ion peak (M⁺); Fragments corresponding to loss of -CH₂CN, -NO₂, -Br, and cleavage of the ether bond. | The molecular ion peak should be observable. Common fragmentation patterns for ethers include cleavage of the C-O bond.[7][8] Loss of the nitro and bromo substituents are also expected fragmentation pathways. |

Chemical Reactivity and Stability

The reactivity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is dictated by its functional groups:

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a gateway to a variety of other functional groups.

-

Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three strong electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) is a more likely reaction pathway, especially for the displacement of the nitro group under forcing conditions with a strong nucleophile.

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Stability and Storage: This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases. It is likely to be stable under standard laboratory conditions, but prolonged exposure to light and moisture should be avoided.

Potential Applications in Drug Discovery

While the specific biological activity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile has not been reported, its structural motifs are present in compounds with known pharmacological activities.

-

Kinase Inhibition: The nitrophenoxy scaffold is a common feature in a number of kinase inhibitors. The nitro group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

-

Antimicrobial and Antiparasitic Agents: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic properties.[9][10] Their mechanism of action often involves the reduction of the nitro group within the target organism to produce cytotoxic radical species.

-

Hypoxia-Activated Prodrugs: The nitroaromatic moiety can serve as a trigger for drug release in hypoxic environments, such as those found in solid tumors.[11] Under low oxygen conditions, the nitro group can be enzymatically reduced, leading to the fragmentation of the molecule and release of a cytotoxic agent.

Caption: Hypothetical mechanism of action as a hypoxia-activated prodrug.

Safety and Handling

GHS Hazard Classification: Based on data for similar compounds, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is expected to be hazardous. The GHS pictograms for related compounds often include GHS06 (Toxic) and GHS07 (Harmful/Irritant).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14] Minimize dust generation.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Determination of Aqueous and Organic Solubility

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing a known volume of the desired solvents (e.g., water, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC with a calibration curve.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Caption: Workflow for purity assessment by HPLC.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like 0.1% trifluoroacetic acid. An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[15]

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Erk, N. (2001). Derivative ratio spectra-zero crossing spectrophotometry and LC method applied to the quantitative determination of paracetamol, propyphenazone and caffeine in ternary mixtures. PubMed. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

R Discovery. (1986). A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles. [Link]

-

Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

- Google Patents. (n.d.). US3214428A - Substituted acetonitriles and their synthesis.

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][15]benzothiazepin-1-ones under electron impact ionization conditions. [Link]

-

PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Reddit. (n.d.). Williamson Ether synthesis. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

Wikipedia. (n.d.). Chloral hydrate. [Link]

-

Capot Chemical. (2012). 1-Bromo-3-nitrobenzene SAFETY DATA SHEET. [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.nl [fishersci.nl]

- 14. dl.novachem.com.au [dl.novachem.com.au]

- 15. Derivative ratio spectra-zero crossing spectrophotometry and LC method applied to the quantitative determination of paracetamol, propyphenazone and caffeine in ternary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a potentially valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule. The synthesis is approached in two key stages: the preparation of the precursor 2,6-Dibromo-4-nitrophenol, followed by a Williamson ether synthesis to yield the final product. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of novel organic molecules with diverse functional groups is a cornerstone of modern chemical research, driving advancements in pharmaceuticals, agrochemicals, and materials science. The target molecule, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, incorporates several key functionalities: a di-brominated aromatic ring, a nitro group, an ether linkage, and a nitrile group. This combination of features suggests potential for a range of chemical transformations and biological activities.

The synthetic strategy outlined in this guide is a two-step process designed for efficiency and high yield. The logical flow of this synthesis is depicted below.

Caption: Simplified mechanism of the bromination of p-nitrophenol.

Experimental Protocol: Bromination of p-Nitrophenol

This protocol is adapted from a well-established procedure for the dibromination of p-nitrophenol. [1] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Nitrophenol | 139.11 | 27.8 g | 0.2 mol | Starting material |

| Bromine | 159.81 | 75.0 g (24.0 mL) | 0.47 mol | Corrosive, handle in a fume hood |

| Glacial Acetic Acid | 60.05 | ~150 mL | - | Solvent |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 27.8 g (0.2 mol) of p-nitrophenol in 80 mL of glacial acetic acid.

-

In the dropping funnel, prepare a solution of 75.0 g (0.47 mol) of bromine in 70 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred p-nitrophenol solution over a period of approximately 3 hours at room temperature.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Gently warm the mixture on a steam bath to approximately 85°C for 1 hour to drive off excess bromine.

-

Cool the reaction mixture to room temperature and then pour it into 1 L of cold water with stirring.

-

Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with 50 mL of 50% aqueous acetic acid, followed by a thorough washing with cold water.

-

Dry the product in a vacuum oven at 50-60°C.

Expected Yield: 57.0 - 58.3 g (96-98% of the theoretical amount). [1]

Core Synthesis: 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. [2][3]In this step, the synthesized 2,6-Dibromo-4-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism. [3]The acidity of the phenolic proton in 2,6-Dibromo-4-nitrophenol is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitro group, facilitating its deprotonation by a suitable base. The resulting phenoxide is a potent nucleophile that readily attacks the methylene carbon of chloroacetonitrile, displacing the chloride leaving group.

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol. Polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. [4]

Experimental Protocol: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,6-Dibromo-4-nitrophenol | 296.90 | 29.7 g | 0.1 mol | Starting material |

| Chloroacetonitrile | 75.50 | 8.3 g (7.0 mL) | 0.11 mol | Toxic, handle with care |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 mol | Anhydrous |

| Acetone | 58.08 | 200 mL | - | Solvent |

Procedure:

-

To a 500 mL round-bottom flask, add 29.7 g (0.1 mol) of 2,6-Dibromo-4-nitrophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 8.3 g (0.11 mol) of chloroacetonitrile to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The following are the expected analytical data based on the structure of the molecule.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₄Br₂N₂O₃ |

| Molar Mass | 335.94 g/mol |

| Appearance | Expected to be a pale yellow or off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (s, 2H, Ar-H)

-

δ 4.90 (s, 2H, O-CH₂-CN)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.0 (C-O)

-

δ 145.0 (C-NO₂)

-

δ 128.0 (Ar-CH)

-

δ 118.0 (C-Br)

-

δ 115.0 (CN)

-

δ 55.0 (O-CH₂)

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2250 cm⁻¹ (C≡N stretch, sharp) [5] * ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch)

-

~1250 cm⁻¹ (Ar-O-C stretch)

-

~880 cm⁻¹ (C-H out-of-plane bend for isolated aromatic hydrogens)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion peaks (M⁺) showing a characteristic bromine isotope pattern at m/z 334, 336, and 338.

-

Safety and Handling

-

p-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.

-

Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Chloroacetonitrile: Toxic and lachrymatory. Handle with extreme care in a fume hood.

-

Glacial Acetic Acid: Corrosive. Handle with care.

-

Potassium Carbonate: Irritant. Avoid dust inhalation.

-

Organic Solvents (Acetone, Dichloromethane, Ethanol): Flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The methodology employs well-established and high-yielding reactions, starting from commercially available materials. The provided experimental protocols and predicted characterization data offer a comprehensive resource for researchers aiming to synthesize and utilize this compound in their work. The synthesis highlights the strategic application of fundamental organic reactions to construct complex molecules with potential applications in various scientific disciplines.

References

-

Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 18, p.23 (1938). Link

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

-

Khan Academy. Williamson ether synthesis. Link

-

Wikipedia. Williamson ether synthesis. Link

-

PubChem. 2,6-Dibromo-4-nitrophenol. Link

-

PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Link

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. Link

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Link

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link

Sources

"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" CAS number and identifiers

An In-Depth Technical Guide to 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a halogenated aromatic compound of interest in synthetic chemistry. The document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and potential research applications. By leveraging its distinct functional groups—a versatile nitrile, a reactive dibrominated aromatic ring, and an ether linkage—this molecule serves as a valuable building block for the development of more complex chemical entities. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering insights into its synthetic utility and handling considerations.

Chemical Identity and Descriptors

Positive identification of a chemical compound is the foundation of all scientific research and development. The following table summarizes the key identifiers for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.

| Identifier | Value | Source |

| CAS Number | 1221793-70-9 | [1][2] |

| Molecular Formula | C₈H₄Br₂N₂O₃ | [1] |

| IUPAC Name | 2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | N/A |

| SMILES | [O-]=C(C(Br)=C1)OCC#N)=O | [1] |

Physicochemical and Computed Properties

The physicochemical properties of a compound dictate its behavior in chemical reactions and biological systems. The data presented below are based on available information and computational models.

| Property | Value | Source |

| Molecular Weight | 335.94 g/mol | [1] |

| Purity | ≥98% (as commercially available) | [1] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (CAS 1221793-70-9) is not prevalent, a highly plausible and efficient synthetic route can be proposed based on established chemical principles: the Williamson ether synthesis .

This pathway involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would proceed by nucleophilic substitution, where the phenoxide derived from 2,6-Dibromo-4-nitrophenol attacks an acetonitrile synthon bearing a leaving group.

Proposed Precursors:

-

Phenol: 2,6-Dibromo-4-nitrophenol (CAS: 99-28-5)[3]

-

Acetonitrile Synthon: 2-Bromoacetonitrile or 2-Chloroacetonitrile

The reaction is typically facilitated by a non-nucleophilic base to deprotonate the phenol, creating the more nucleophilic phenoxide ion. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., acetone, DMF, acetonitrile) is critical to optimize yield and minimize side reactions. The mechanism hinges on the acidic nature of the phenolic proton and the susceptibility of the haloacetonitrile to an Sₙ2 attack.

Potential Applications and Research Interest

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a multifunctional building block whose potential is derived from its distinct reactive sites. While specific applications for this molecule are not yet widely documented, its structural motifs suggest significant utility in several areas of chemical research.

-

Versatile Nitrile Group: The acetonitrile moiety is a powerful synthetic handle. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or participate in cycloadditions to form heterocyclic rings.[4][5] Acetonitrile itself is a common and important intermediate in organic synthesis.[5]

-

Reactive Aromatic Ring: The presence of two bromine atoms makes the phenyl ring amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Nitro Group Modulation: The nitro group can be reduced to an amine, providing another point for functionalization. The resulting 2,6-dibromo-4-aminophenoxy derivative could be a precursor for dyes, polymers, or pharmacologically active agents. The synthesis of 2,6-dibromo-4-nitroaniline is an important step in the creation of azo disperse dyes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is not publicly available. Therefore, a risk assessment must be conducted by treating it as a compound with hazards characteristic of its constituent functional groups: halogenated nitroaromatics and organic nitriles.

Inferred Hazards:

-

Acetonitrile Moiety: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They may cause serious eye irritation.[6][7][8]

-

Dibromo-nitroaromatic Core: Halogenated nitroaromatics are often classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[3][9]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[8]

| GHS Pictogram | Hazard Class (Inferred) | Precautionary Statements (Inferred) |

ngcontent-ng-c780544980="" class="ng-star-inserted"> | Acute Toxicity (Oral, Dermal, Inhalation) - Harmful/Toxic; Skin Irritation; Eye Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Experimental Protocol: Proposed Synthesis

The following is a hypothetical, self-validating protocol for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This protocol is based on the Williamson ether synthesis and should be adapted and optimized by the end-user.

Objective: To synthesize 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile from 2,6-Dibromo-4-nitrophenol.

Materials:

-

2,6-Dibromo-4-nitrophenol (1.0 eq)

-

2-Bromoacetonitrile (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-Dibromo-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol without introducing water, which could lead to side reactions. Using a twofold excess ensures complete deprotonation.

-

-

Solvent Addition: Add anhydrous acetone via syringe until the solids are suspended and can be stirred efficiently.

-

Causality: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

-

Reagent Addition: Add 2-bromoacetonitrile (1.1 eq) to the stirring suspension at room temperature.

-

Causality: A slight excess of the alkylating agent ensures the reaction goes to completion.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenol spot is no longer visible.

-

Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure to remove the acetone. d. Redissolve the resulting crude residue in ethyl acetate. e. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and any byproducts.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a chemical intermediate with considerable potential for applications in medicinal chemistry, materials science, and general organic synthesis. Its well-defined reactive sites—the nitrile, the dibrominated ring, and the nitro group—offer a modular platform for constructing diverse and complex molecular frameworks. While detailed experimental data for this specific compound remains limited, its synthesis is readily achievable through established methods like the Williamson ether synthesis. Adherence to strict safety protocols, inferred from related chemical structures, is paramount for its handling. This guide provides a foundational resource for scientists looking to explore the synthetic utility of this promising building block.

References

-

PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. [Link]

-

Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. [Link]

-

PubChem. Phenol, 2,6-dibromo-4-nitro-. [Link]

-

PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]

-

PubChem. p-Nitrophenylacetonitrile. [Link]

-

Science Interactive. SAFETY DATA SHEET - Acetonitrile. [Link]

-

PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

-

RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

-

Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | 1221793-70-9 [amp.chemicalbook.com]

- 3. Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scienceinteractive.com [scienceinteractive.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. unigel.com.br [unigel.com.br]

- 9. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: A Technical Guide

Introduction

Molecular Structure and Functional Groups

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile possesses a distinct molecular architecture that dictates its spectroscopic behavior. The key structural features include:

-

A 2,6-dibromo-4-nitrophenoxy group : This substituted aromatic ring is characterized by the strong electron-withdrawing effects of the two bromine atoms and the nitro group.

-

An ether linkage (-O-) : Connecting the aromatic ring to the acetonitrile moiety.

-

An acetonitrile group (-CH₂CN) : Comprising a methylene group and a nitrile functional group.

The interplay of these components gives rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals corresponding to the aromatic protons and the methylene protons.

Table 1: Predicted ¹H NMR Data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 | Singlet | 2H | Ar-H | The two aromatic protons are in identical chemical environments, deshielded by the electron-withdrawing nitro group and bromine atoms. Their equivalence results in a singlet. |

| ~ 5.1 | Singlet | 2H | -O-CH₂-CN | The methylene protons are adjacent to the electronegative oxygen and the nitrile group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

Logical Workflow for ¹H NMR Analysis:

Caption: A streamlined process for IR spectrum analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and due to the presence of two bromine atoms, it will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks: M⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with relative intensities of approximately 1:2:1. The monoisotopic molecular weight is 333.86 g/mol .

-

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). [1][2] * Ether Cleavage: Cleavage of the ether bond is another likely fragmentation pathway. [3][4]This could occur in two ways:

-

Cleavage at the Ar-O bond, leading to the formation of the 2,6-dibromo-4-nitrophenoxy radical and a [CH₂CN]⁺ cation (m/z 40).

-

Cleavage at the O-CH₂ bond, resulting in a 2,6-dibromo-4-nitrophenoxide anion and a [CH₂CN]⁺ cation. More likely under positive ion mode would be the formation of the [2,6-dibromo-4-nitrophenoxy]⁺ cation (m/z 295/297/299).

-

-

Loss of the Acetonitrile Moiety: Loss of the entire -CH₂CN group (40 Da) is also a plausible fragmentation.

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (monoisotopic) | Proposed Fragment | Rationale |

| 334, 336, 338 | [C₈H₄Br₂N₂O₃]⁺ (M⁺) | Molecular ion with characteristic bromine isotope pattern. |

| 288, 290, 292 | [C₈H₄Br₂NO]⁺ | Loss of NO₂ from the molecular ion. |

| 295, 297, 299 | [C₆H₂Br₂NO₂]⁺ | Cleavage of the O-CH₂ bond. |

| 40 | [CH₂CN]⁺ | Cleavage of the ArO-CH₂CN bond. |

Experimental Protocol for Mass Spectrometry:

For a volatile and thermally stable compound, Electron Ionization (EI) mass spectrometry would be a suitable technique. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) could be employed.

Fragmentation Analysis Workflow:

Caption: Predicted major fragmentation pathways for the target molecule.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile. This guide serves as a valuable resource for researchers working with this compound, aiding in the confirmation of its synthesis and in the interpretation of experimental data. The methodologies and logical workflows presented herein offer a systematic approach to spectroscopic analysis that is broadly applicable in the field of chemical research and development.

References

-

PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

JoVE. (n.d.). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles and a robust experimental protocol for its determination in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical research, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Solubility

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a halogenated nitroaromatic compound. Its structural motifs, including the dibrominated phenyl ring and the nitrile group, suggest potential applications in fields such as medicinal chemistry and materials science, where such compounds can serve as intermediates or bioactive molecules.

In any application, understanding the solubility of a compound is a critical first step. Solubility dictates how a compound can be formulated, purified, and utilized in various assays and processes. For instance, in drug development, poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy. In chemical synthesis, solubility determines the choice of reaction solvents and purification methods like crystallization.

This guide will provide a robust methodology for characterizing the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, enabling researchers to make informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are:

-

Polarity: The molecule possesses both polar (nitrile and nitro groups) and nonpolar (dibrominated phenyl ring) regions. The nitro group is a strong electron-withdrawing group, creating a significant dipole moment. The nitrile group also contributes to the molecule's polarity.

-

Hydrogen Bonding: The oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, its ability to form hydrogen bonds is limited, which will influence its solubility in protic solvents (e.g., alcohols).

-

Molecular Size and Shape: The planar aromatic ring and the substituent groups contribute to the molecule's size and crystal lattice energy. A higher crystal lattice energy will generally lead to lower solubility, as more energy is required to break the crystal structure.

Based on these characteristics, it can be predicted that 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) that can interact through dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents (e.g., hexane) and may vary in polar protic solvents depending on the balance of intermolecular forces.

Experimental Protocol: A Validated Approach to Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique for determining the solubility of a compound. This method is reliable and provides thermodynamically true solubility data.

Materials and Equipment

-

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (solid, high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade or higher.

-

Scintillation vials or other suitable glass vials with screw caps.

-

An orbital shaker or a temperature-controlled incubator shaker.

-

A calibrated analytical balance.

-

A centrifuge.

-

A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PTFE).

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Processing:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in the saturated solution.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.

Table 1: Template for Reporting Solubility Data of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Hexane | 0.1 | Experimental Value | e.g., Sparingly soluble |

| Toluene | 2.4 | Experimental Value | e.g., Slightly soluble |

| Dichloromethane | 3.1 | Experimental Value | e.g., Soluble |

| Ethyl Acetate | 4.4 | Experimental Value | e.g., Soluble |

| Acetone | 5.1 | Experimental Value | e.g., Freely soluble |

| Acetonitrile | 5.8 | Experimental Value | e.g., Freely soluble |

| Ethanol | 4.3 | Experimental Value | e.g., Moderately soluble |

| Methanol | 5.1 | Experimental Value | e.g., Moderately soluble |

| Dimethylformamide (DMF) | 6.4 | Experimental Value | e.g., Very soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | e.g., Very soluble |

Visualizing Structure-Solubility Relationships

The relationship between solvent properties and the solubility of the compound can be visualized to gain further insights.

Caption: Intermolecular interactions influencing solubility.

Conclusion

This guide has provided a comprehensive overview of the theoretical principles and a detailed experimental protocol for determining the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in organic solvents. By following the methodologies outlined, researchers can obtain reliable and accurate solubility data, which is essential for the successful development and application of this compound. The combination of a robust experimental design and a thorough understanding of the underlying physicochemical principles will empower scientists to effectively utilize this and other novel chemical entities in their research endeavors.

References

-

Title: General classification of solvent polarity Source: Christian Reichardt, Chem. Rev. 2003, 103, 9, 3399–3438 URL: [Link]

-

Title: The Art and Science of Dosing Compound in Discovery Biology Source: SLAS Discovery, Volume 22, Issue 6, 2017, Pages 615-628 URL: [Link]

-

Title: Shake-flask method for the determination of the partition coefficient (n-octanol/water) Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107 URL: [Link]

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Potential biological activities of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile"

An In-depth Technical Guide to the Potential Biological Activities of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-activity relationship (SAR) approach. By dissecting the compound into its core chemical moieties—the dibrominated nitrophenol core and the cyanomethyl ether group—we extrapolate potential therapeutic applications based on established knowledge of analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for future investigation, including detailed hypothetical experimental protocols and the scientific rationale underpinning them.

Introduction and Molecular Profile

The compound 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a synthetic organic molecule characterized by a highly substituted aromatic ring. Its structure, C8H4Br2N2O3, suggests a number of potential pharmacophoric features that are prevalent in a wide range of biologically active compounds.

Molecular Structure:

-

Aromatic Core: A benzene ring substituted with two bromine atoms and a nitro group.

-

Key Functional Groups:

-

Nitro Group (-NO2): A strong electron-withdrawing group known to be a critical component in many antimicrobial and anticancer agents.[1][2][3]

-

Bromine Atoms (-Br): Halogenation, particularly with bromine, can enhance the lipophilicity and metabolic stability of a compound, often leading to increased biological potency.

-

Phenoxy Acetonitrile Moiety: This structural motif is found in various compounds with diverse pharmacological activities, including antitubercular and anti-inflammatory effects.[4][5]

-

Given the combination of these features, a systematic investigation into its biological potential is warranted. This guide will focus on three primary areas of predicted activity: antimicrobial, anticancer, and enzyme inhibition.

Predicted Biological Activity I: Antimicrobial Potential

The presence of both a nitro group and bromine atoms on the aromatic ring strongly suggests potential for antimicrobial activity.

Scientific Rationale

Many established antimicrobial drugs, particularly those effective against anaerobic bacteria and parasites, are nitroaromatic compounds.[2][3] Their mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive radical species, such as nitroso and hydroxylamine intermediates. These radicals can then induce widespread cellular damage, including DNA strand breakage, leading to cell death.[3]

Furthermore, poly-brominated phenols isolated from natural sources, such as marine sponges, have demonstrated potent, broad-spectrum antibacterial activity, including against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[6] The combination of these two pharmacophores in a single molecule could lead to a synergistic or potent antimicrobial effect.

Proposed Mechanism of Action

The proposed antimicrobial mechanism for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is illustrated below.

Caption: General workflow for enzyme inhibition screening.

Proposed Synthesis Route

A plausible and efficient synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile can be envisioned via a Williamson ether synthesis.

Reaction Scheme: 2,6-Dibromo-4-nitrophenol + Chloroacetonitrile -> 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Procedure Outline:

-

Dissolve 2,6-dibromo-4-nitrophenol in a polar aprotic solvent such as acetone or DMF.

-

Add a weak base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming the phenoxide anion.

-

Add chloroacetonitrile to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter off the base and evaporate the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

The final structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, a thorough analysis of the structural components of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile provides a strong basis for predicting its biological activities. The combination of a nitroaromatic system with di-bromination presents a compelling case for its investigation as a potential antimicrobial and anticancer agent. Furthermore, its rigid phenoxy acetonitrile scaffold warrants screening against various enzyme targets, particularly those involved in inflammation.

The experimental protocols detailed in this guide offer a clear and robust roadmap for the initial biological evaluation of this promising compound. Future research should focus on its synthesis, purification, and subsequent screening using the described assays. Any positive hits should be followed by more detailed mechanistic studies, in vivo efficacy tests, and toxicological profiling to fully assess its therapeutic potential.

References

-

PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

- Gornik, U.; et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. 2021.

-

Wang, B.; et al. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. 2017. [Link]

- Gornik, U.; et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. 2021.

-

O'Donnell, K. M.; et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022. [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. 2016. [Link]

- Google Patents. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.

-

Abdel-Maksoud, M. S.; et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. 2024. [Link]

-

Siano, F.; et al. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik... International Journal of Molecular Sciences. 2023. [Link]

-

Thomas, T. A.; et al. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Indian Journal of Experimental Biology. 2009. [Link]

-

Edmondson, D. E.; et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. 2018. [Link]

-

Sweet, R.; et al. Activity of antibacterial phytochemicals and their potential use as natural food preservatives. Critical Reviews in Food Science and Nutrition. 2024. [Link]

-

Falcao-Silva, V. S.; et al. Antimicrobial activity of extracts and fractions from aerial parts of selected plants... Natural Product Communications. 2013. [Link]

-

Borges, A.; et al. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens. 2020. [Link]

-

Tutar, L.; et al. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile... PLoS One. 2022. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

A Technical Guide for Drug Development Professionals and Researchers

Foreword: Charting a Course Through Unexplored Territory

In the landscape of molecular discovery, we often encounter compounds with intriguing structures but an unwritten story of their biological narrative. 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is one such molecule. In the absence of direct empirical data, a robust, structure-activity-based approach is paramount to formulating logical and testable hypotheses for its mechanism of action. This guide, intended for the discerning scientist, eschews a conventional template to instead present a bespoke analysis grounded in established biochemical principles. We will dissect the molecule's constituent parts—the nitrophenolic core, the halogen substituents, and the phenoxyacetonitrile moiety—to build a compelling case for several potential biological activities. Our exploration will be anchored in scientific integrity, providing not just hypotheses but also the experimental frameworks to validate them, thereby empowering researchers to navigate this uncharted territory.

Hypothesis I: Uncoupling of Oxidative Phosphorylation - A Legacy of the Nitrophenol Core

The most striking feature of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is its 4-nitrophenol group. This moiety is famously associated with a class of compounds known as protonophores, with 2,4-dinitrophenol (DNP) being the archetypal example. These molecules possess the ability to shuttle protons across the inner mitochondrial membrane, effectively short-circuiting the electrochemical gradient that drives ATP synthesis.[1]

The Scientific Rationale:

The lipophilic nature of the dibrominated phenyl ring would allow the compound to readily partition into the lipid bilayer of the inner mitochondrial membrane. The acidic phenolic proton, influenced by the electron-withdrawing nitro group, can be released into the mitochondrial matrix. The resulting phenolate anion, stabilized by resonance, can then diffuse back across the membrane to the intermembrane space, where it picks up another proton, completing the futile cycle. This dissipation of the proton motive force uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The energy is instead released as heat.[2][3] The presence of two bromine atoms, which are bulky and lipophilic, could further enhance the molecule's ability to embed within and traverse the mitochondrial membrane.

Proposed Experimental Validation:

A series of experiments can be designed to rigorously test this hypothesis, moving from isolated mitochondria to cellular and whole-organism models.

Experimental Protocol 1: Assessment of Mitochondrial Respiration

-

Objective: To determine if 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile increases the rate of oxygen consumption in isolated mitochondria in a manner consistent with uncoupling.

-

Methodology:

-

Isolate mitochondria from a suitable source (e.g., rat liver) via differential centrifugation.

-

Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen consumption.

-

Sequentially add substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate) to energize the mitochondria.

-

After establishing a baseline state 4 respiration (ADP-limited), introduce a titration of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.

-

As a positive control, use a known uncoupler like FCCP or DNP.

-

-

Expected Outcome: A dose-dependent increase in the rate of oxygen consumption in the absence of ADP would strongly indicate an uncoupling effect.

Data Presentation:

| Compound | Concentration (µM) | Oxygen Consumption Rate (pmol O₂/s/mg protein) |

| Vehicle (DMSO) | - | Baseline |

| Test Compound | 1 | Result 1 |

| 5 | Result 2 | |

| 10 | Result 3 | |

| FCCP (Control) | 1 | Positive Control Result |

Visualization of the Proposed Uncoupling Mechanism:

Caption: Proposed protonophore mechanism of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.

Hypothesis II: Broad-Spectrum Cytotoxicity and Enzyme Inhibition

The presence of two bromine atoms on the phenol ring suggests the potential for a range of biological activities beyond mitochondrial uncoupling. Brominated phenols are known to possess antimicrobial, antioxidant, and anticancer properties, and they can interfere with various cellular processes.[4][5][6]

The Scientific Rationale:

Halogenated phenols can exhibit cytotoxicity through several mechanisms. They can induce oxidative stress, disrupt cell membranes, and inhibit key enzymes. For instance, some bromophenols have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications.[4] Others have been found to interfere with cellular calcium signaling.[7][8] The bulky bromine atoms could facilitate non-covalent interactions, such as halogen bonding, within the active sites of enzymes, leading to their inhibition.

Proposed Experimental Validation:

A tiered approach to screening for cytotoxicity and enzyme inhibition would be most effective.

Experimental Protocol 2: General Cytotoxicity Screening

-

Objective: To assess the cytotoxic potential of the compound against a panel of cell lines.

-

Methodology:

-

Select a diverse panel of cell lines, including cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, fibroblasts) lines.

-

Culture the cells in 96-well plates and expose them to a serial dilution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

-

Expected Outcome: A dose- and time-dependent decrease in cell viability would indicate cytotoxic activity. The IC50 (half-maximal inhibitory concentration) can be calculated to quantify the compound's potency.

Data Presentation:

| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |

| HeLa | Value | Value | Value |

| A549 | Value | Value | Value |

| HEK293 | Value | Value | Value |

Visualization of a Potential Enzyme Inhibition Workflow:

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Hypothesis III: Herbicidal Activity via Acetyl-CoA Carboxylase (ACCase) Inhibition

The phenoxyacetonitrile portion of the molecule bears a structural resemblance to the aryloxyphenoxypropionate ("fop") class of herbicides. These herbicides act by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses.[9]

The Scientific Rationale:

ACCase catalyzes the first committed step in fatty acid synthesis. Inhibition of this enzyme leads to a depletion of lipids, which are essential for membrane formation and energy storage, ultimately resulting in the death of the plant. The selectivity of "fop" herbicides for grasses is due to their specific targeting of the plastidic isoform of ACCase found in these plants.[9] While 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile does not possess the full "fop" scaffold, the phenoxyacetonitrile moiety could potentially interact with the active site of ACCase.

Proposed Experimental Validation:

Testing this hypothesis requires a combination of in vitro enzyme assays and whole-plant studies.

Experimental Protocol 3: In Vitro ACCase Inhibition Assay

-

Objective: To determine if the compound directly inhibits the activity of ACCase.

-

Methodology:

-

Isolate or obtain recombinant ACCase from a susceptible grass species (e.g., Avena fatua) and a resistant broadleaf species (e.g., Pisum sativum).

-

Perform an enzyme activity assay by measuring the incorporation of radiolabeled bicarbonate into acid-stable products (malonyl-CoA).

-

Incubate the enzyme with varying concentrations of the test compound and a known ACCase inhibitor (e.g., haloxyfop) as a positive control.

-

-

Expected Outcome: A reduction in ACCase activity in the presence of the compound, particularly in the enzyme isolated from the grass species, would support this hypothesis.

Visualization of the ACCase Inhibition Pathway:

Caption: Proposed inhibition of the fatty acid synthesis pathway via ACCase.

Conclusion: A Roadmap for Discovery

The true biological activity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile remains to be elucidated. However, by leveraging our understanding of the structure-activity relationships of its constituent chemical motifs, we have constructed a set of plausible and, most importantly, testable hypotheses. This guide provides a scientifically rigorous framework for initiating the investigation of this novel compound. The proposed experimental protocols, from mitochondrial respiration assays to broad-spectrum cytotoxicity screens and specific enzyme inhibition studies, offer a clear path forward. The journey from a chemical structure to a defined mechanism of action is a cornerstone of drug discovery and development. It is our hope that this analysis will serve as a valuable starting point for researchers dedicated to unraveling the biological potential of this and other unexplored molecules.

References

-

Bromophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

4-Nitrophenol. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Cleavage of the Diketonitrile Derivative of the Herbicide Isoxaflutole by Extracellular Fungal Oxidases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

-

The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. (1967). PubMed. Retrieved January 21, 2026, from [Link]

-

What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? (2025). Dr.Oracle. Retrieved January 21, 2026, from [Link]

-

4-Nitrophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. (2012). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Phenoxy herbicide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

2,6-dibromophenol, 608-33-3. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]

-

Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Nitrophenol. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Uncoupling of electron transport chain from Ox-phos. (2019). YouTube. Retrieved January 21, 2026, from [Link]

-

Current Advances in the Action Mechanisms of Safeners. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Overview of herbicide mechanisms of action. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. (2020). Frontiers. Retrieved January 21, 2026, from [Link]

-